molecular formula C16H14FNO B4595596 N-(2,3-dihydro-1H-inden-2-yl)-2-fluorobenzamide

N-(2,3-dihydro-1H-inden-2-yl)-2-fluorobenzamide

Cat. No.: B4595596
M. Wt: 255.29 g/mol
InChI Key: OJDGBKUNZRSOMS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-2-fluorobenzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. This compound is characterized by the presence of a benzamide group attached to a 2,3-dihydro-1H-inden-2-yl moiety, with a fluorine atom substituted on the benzene ring. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO/c17-15-8-4-3-7-14(15)16(19)18-13-9-11-5-1-2-6-12(11)10-13/h1-8,13H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDGBKUNZRSOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-fluorobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indene with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane. After completion, the product is purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

N-(2,3-dihydro-1H-inden-2-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-2-fluorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: This compound can be used in biological studies to investigate its effects on various biological systems. It may serve as a probe or ligand in biochemical assays.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets.

    Industry: This compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

N-(2,3-dihydro-1H-inden-2-yl)-2-fluorobenzamide can be compared with other similar compounds, such as:

    N-(2,3-dihydro-1H-inden-2-yl)-benzamide: Lacks the fluorine substitution, which may result in different biological activities and chemical reactivity.

    2-fluorobenzamide: Lacks the 2,3-dihydro-1H-inden-2-yl moiety, leading to different structural and functional properties.

    N-(2,3-dihydro-1H-inden-2-yl)-2-chlorobenzamide: Substituted with chlorine instead of fluorine, which can affect its reactivity and biological interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1H-inden-2-yl)-2-fluorobenzamide
Reactant of Route 2
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N-(2,3-dihydro-1H-inden-2-yl)-2-fluorobenzamide

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